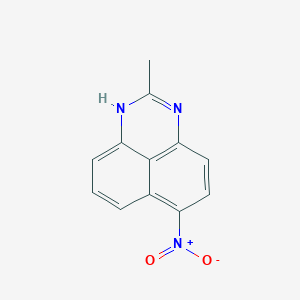

2-methyl-6-nitro-1H-perimidine

CAS No.: 56314-46-6

Cat. No.: VC19610825

Molecular Formula: C12H9N3O2

Molecular Weight: 227.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56314-46-6 |

|---|---|

| Molecular Formula | C12H9N3O2 |

| Molecular Weight | 227.22 g/mol |

| IUPAC Name | 2-methyl-6-nitro-1H-perimidine |

| Standard InChI | InChI=1S/C12H9N3O2/c1-7-13-9-4-2-3-8-11(15(16)17)6-5-10(14-7)12(8)9/h2-6H,1H3,(H,13,14) |

| Standard InChI Key | UFMYKYUSBRCWOJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3N1 |

Introduction

Structural Characteristics and Nomenclature

The core structure of 1H-perimidine consists of a bicyclic system formed by fusing a benzene ring with an imidazole ring. In 2-methyl-6-nitro-1H-perimidine, the imidazole nitrogen at position 1 remains protonated, while the methyl group occupies position 2 and the nitro group is at position 6. This substitution pattern influences electronic distribution, as evidenced by computational studies showing enhanced electron-withdrawing effects from the nitro group (-NO₂) and steric modulation from the methyl (-CH₃) group .

Nuclear magnetic resonance (NMR) data for analogous compounds, such as 2,3-dimethyl-6-nitro-2H-indazole, reveal distinct proton environments: methyl groups typically resonate near δ 2.6–4.2 ppm, while aromatic protons adjacent to nitro groups appear downfield at δ 7.7–8.5 ppm . Infrared (IR) spectroscopy of nitro-substituted heterocycles shows strong absorption bands at 1,520–1,370 cm⁻¹ for asymmetric and symmetric NO₂ stretching .

Synthetic Methodologies

Nitration and Methylation Strategies

The synthesis of 2-methyl-6-nitro-1H-perimidine likely involves sequential nitration and methylation steps, mirroring pathways used for structurally related compounds. For example, the nitration of diethyl malonate under controlled conditions (0–30°C, excess HNO₃) yields nitro intermediates, which undergo cyclization with thiourea in alcoholic solvents . Methylation using dimethyl carbonate (DMC) as a green methylating agent has been demonstrated for indazole derivatives, offering advantages over traditional reagents like methyl iodide due to lower toxicity and higher selectivity .

Table 1: Comparison of Methylation Reagents for Heterocyclic Compounds

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Dimethyl carbonate | DMF | 70–100 | 65–71 | |

| Methyl sulfate | NaOH/H₂O | 10–20 | 50–81 | |

| Methyl iodide | Acetone | 40–60 | 45–55 | – |

Optimization of Reaction Conditions

Key parameters affecting yield and purity include:

-

Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reagent solubility and reaction rates .

-

Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine facilitates deprotonation during methylation .

-

Temperature: Elevated temperatures (70–100°C) improve reaction kinetics but may promote side reactions such as over-nitration .

Physicochemical Properties

Thermal Stability and Solubility

Thermogravimetric analysis (TGA) of nitro-substituted heterocycles indicates decomposition onset temperatures above 200°C, suggesting moderate thermal stability. Solubility in common organic solvents follows the trend: DMSO > DMF > acetone > ethyl acetate, aligning with the compound’s polar nitro group and aromatic system .

Spectroscopic Characterization

Hypothetical spectral data for 2-methyl-6-nitro-1H-perimidine, extrapolated from analogs:

-

¹H NMR (DMSO-d₆): δ 2.68 (s, 3H, CH₃), 7.71–8.51 (m, 3H, Ar-H), 10.2 (s, 1H, NH) .

-

¹³C NMR: δ 22.1 (CH₃), 115.6–150.3 (aromatic carbons), 160.1 (C-NO₂) .

-

IR (KBr): 1,525 cm⁻¹ (NO₂ asym), 1,350 cm⁻¹ (NO₂ sym), 1,620 cm⁻¹ (C=N) .

Research Challenges and Future Directions

Current limitations include:

-

Regioselectivity: Nitration of perimidine derivatives may yield mixed regioisomers, necessitating chromatographic separation.

-

Scalability: Green chemistry approaches, such as mechanochemical synthesis, could improve atom economy and reduce solvent waste.

Proposed studies:

-

Catalytic asymmetric methylation to access enantiomerically pure derivatives.

-

In silico screening for antimicrobial or antiviral activity using QSAR models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume